![molecular formula C14H19N3O2S B7643825 N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643825.png)
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline, also known as EPM-01, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline involves its ability to selectively bind to certain targets, such as metal ions or proteins, and induce a specific biological response. In the case of metal ion detection, this compound binds to copper ions and undergoes a conformational change that results in the emission of a fluorescence signal. In the case of anticancer activity, this compound binds to and activates the mitochondrial pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the ability to selectively bind to copper ions and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline in lab experiments is its high selectivity for certain targets, such as copper ions or cancer cells. This allows for precise detection or targeting of specific biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline, including the development of new synthesis methods, the exploration of its potential as an anticancer drug, and the investigation of its interactions with other biological targets. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions or biomolecules is an area of ongoing research. Overall, this compound has shown significant potential for a variety of scientific research applications and is likely to continue to be an area of interest for years to come.
Méthodes De Synthèse
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline involves the reaction of 2-ethylpyrazole-3-carboxaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain this compound. This synthesis method has been reported to have a yield of 70-80% and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a useful tool for detecting and quantifying copper ions in biological and environmental samples.
Another area of research interest is the use of this compound as a potential anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent caspase activation. This compound has also been found to inhibit cancer cell migration and invasion, making it a promising candidate for further development as an anticancer drug.
Propriétés
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-13(7-8-16-17)10-15-12-6-5-11(2)14(9-12)20(3,18)19/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJOHDSCKRIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

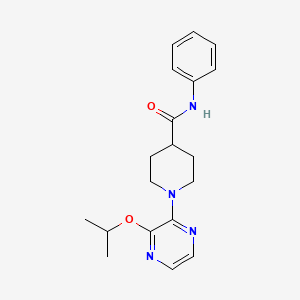
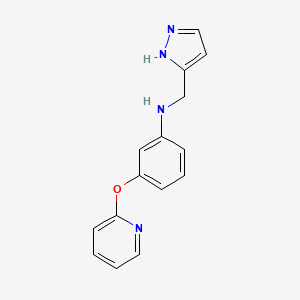

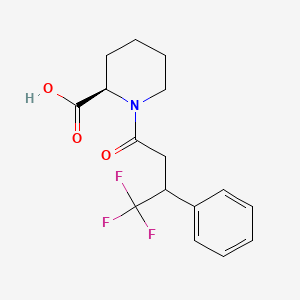
![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)
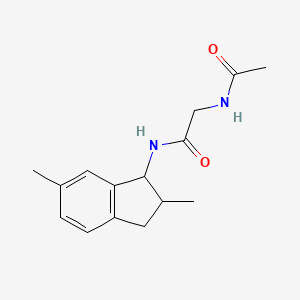
![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-3-ethylthiophene-2-carboxamide](/img/structure/B7643813.png)
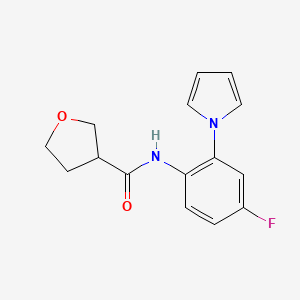
![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)
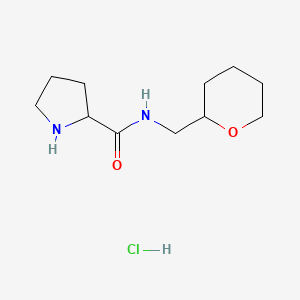
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)